molecular formula C19H24N4O5S B2930726 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol CAS No. 868220-56-8

1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol

Cat. No.: B2930726
CAS No.: 868220-56-8
M. Wt: 420.48
InChI Key: KRRKWTRJENUPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol is a complex heterocyclic compound that features a unique combination of triazole, thiazole, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions to form the triazole and thiazole rings. The piperidine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole and thiazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-26-13-8-11(9-14(27-2)16(13)28-3)15(22-6-4-12(24)5-7-22)17-18(25)23-19(29-17)20-10-21-23/h8-10,12,15,24-25H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRKWTRJENUPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.